methyl 2-(4-chloropyrimidin-5-yl)acetate
Description
Methyl 2-(4-chloropyrimidin-5-yl)acetate (CAS: 1261740-70-8) is a chlorinated pyrimidine derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.6 g/mol . This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and an acetoxy-methyl ester at the 5-position. It serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as 1,3-diazaoxindoles, which are structural motifs in pharmaceuticals like ubrogepant (a migraine drug) . Its reactivity is influenced by the electron-withdrawing chlorine atom, which activates the pyrimidine ring for nucleophilic substitution or cyclization reactions .
Properties
CAS No. |
1261740-70-8 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chloropyrimidin-5-yl)acetate typically involves the reaction of 4-chloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and potassium tert-butoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Formation of 2-(4-chloropyrimidin-5-yl)acetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Methyl 2-(4-chloropyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-chloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of methyl 2-(4-chloropyrimidin-5-yl)acetate and structurally related pyrimidine esters:
Key Observations:
Ester Group Influence :
- The methyl ester (186.6 g/mol) has lower molecular weight and higher volatility compared to the ethyl ester (200.62 g/mol). Ethyl esters generally exhibit greater lipophilicity, impacting their solubility and metabolic stability .
- In drug synthesis, ethyl esters are often preferred for prolonged half-life, while methyl esters may be used for faster reactivity .
Substituent Effects :
- Chlorine Position : The 4-chloro substituent in methyl/ethyl analogs activates the pyrimidine ring for reactions at the 2- or 6-positions. In contrast, 2-chloro isomers (e.g., QM-7520, CAS 917025-00-4) show distinct reactivity patterns .
- Dichloro Derivatives : Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS 889944-72-3) has a higher molecular weight (221.04 g/mol) and increased electrophilicity, making it more reactive in nucleophilic substitutions .
- Methylthio Group : Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS 61727-34-2) leverages the methylthio (-SMe) group as a superior leaving group, facilitating Suzuki couplings or displacement reactions .
Hydroxyl vs. Chlorine :
- Replacing chlorine with a hydroxyl group (e.g., Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate, CAS 29571-39-9) drastically increases hydrophilicity, altering solubility and hydrogen-bonding capacity. This modification is critical in designing prodrugs or metabolites .
Research Findings
- Biological Activity : Chlorinated pyrimidine esters are prevalent in antiviral and anticancer agents. For example, ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives have shown inhibitory activity against kinases and proteases .
- Thermal Stability : Methyl esters (e.g., methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate, CAS 32683-01-5) exhibit higher thermal stability (mp >100°C) compared to ethyl analogs, as observed in differential scanning calorimetry (DSC) studies .
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